Tetramethylthiirane
Description
Tetramethylthiirane (systematic name: 2,2,3,3-tetramethylthiirane) is a sulfur-containing heterocyclic compound with a strained three-membered ring structure. Thiiranes, also known as episulfides, are characterized by a ring system comprising two carbon atoms and one sulfur atom. The addition of four methyl groups to the thiirane scaffold significantly influences its physical, chemical, and biological properties.
Structure
3D Structure
Properties
CAS No. |
17066-32-9 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylthiirane |
InChI |
InChI=1S/C6H12S/c1-5(2)6(3,4)7-5/h1-4H3 |
InChI Key |
ZAJGXUQFNXGAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(S1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation via Oxidation of Dimethylammonium Dimethyldithiocarbamate (DMDTC)
- The primary and most documented method involves oxidizing dimethylammonium dimethyldithiocarbamate (DMDTC) in aqueous solution.
- Oxidation is carried out using oxygen or hydrogen peroxide as oxidants.
- Carbon disulfide is added to maintain pH and participate in the reaction.
- Lignosulfonates are used as dispersants to improve yield and purity.
- The reaction is typically performed at controlled pH (7.0–8.0) and temperatures around 80°C.
- The final product is isolated by spray drying the aqueous suspension.
Reaction Conditions and Results:
| Parameter | Details |
|---|---|
| Reactants | DMDTC aqueous solution, carbon disulfide, oxygen |
| Catalyst/Additive | Lignosulfonates (e.g., Borresperse NH, Zewa SL) |
| pH | Maintained between 7.0 and 8.0 (optimal ~7.2) |
| Temperature | ~80°C |
| Oxygen Pressure | 1 to 20 atmospheres (commonly 4 atm) |
| Reaction Time | ~115 minutes |
| Yield | Up to 98% conversion, selectivity ~99.5% |
| Isolation | Spray drying or fluidized bed drying |
- Lignosulfonates act as dispersants, enhancing wettability and product purity.
- Maintaining pH by controlled carbon disulfide addition is critical for high selectivity.
- Oxygen consumption is monitored to control reaction progress.
- The process can be run continuously or in batches.
- The method avoids harsh chemicals and provides high yields with minimal purification.
- 450 g of 55.05% DMDTC aqueous solution (1.49 mol)
- 7.2 g Borresperse NH (2% theoretical TMTD)
- 250 ml water
- pH controlled at 7.2 by carbon disulfide addition
- Oxygen pressure maintained at 4 atm
- Temperature held at 80°C
- Reaction stopped after 115 minutes when oxygen consumption ceases
This method is well-documented in patent literature and industrial processes for tetramethylthiuram disulfide, a close analog to tetramethylthiirane precursors.
Preparation via Secondary Amine and Carbon Disulfide in Alcohol-Water Solvent Systems
- Dimethylamine reacts with carbon disulfide in a solvent mixture of alcohol (methanol, ethanol, isopropanol, or t-butyl alcohol) and water.
- The reaction forms the dithiocarbamate intermediate.
- This intermediate is oxidized using hydrogen peroxide to yield tetraalkyl thiuram disulfides.
- The reaction is conducted under near-neutral conditions without additional acid/base adjustment.
- Temperature ranges from 0°C to 100°C, typically below the boiling point of the alcohol used.
| Experiment | Temp (°C) | % Isopropanol | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 12 | 30 | 100 | 90 | 66-67 |
| 13 | 55-70 | 100 | 85 | 68-69 |
| 14 | 30 | 80 | 85 | 66-67 |
| 15 | 50-70 | 80 | 88 | 67-68 |
| 16 | 30 | 60 | 84 | 65-67 |
| 17 | 50-70 | 60 | 92 | 63-65 |
| 18 | 30 | 40 | 84 | 62-65 |
| 19 | 50-65 | 40 | 92 | 65-66 |
| 20 | 45-80 | 0 (water only) | 80 | 60-63 |
- Higher alcohol content and moderate temperatures improve yield and melting point.
- Alcohol presence enhances the purity and crystallinity of the product.
- The mole ratio of dimethylamine to carbon disulfide is approximately 1:1.
- Hydrogen peroxide is added slowly to oxidize the dithiocarbamate intermediate.
This method offers a cleaner alternative to traditional oxidation, with better control over reaction conditions and product quality.
Oxidation Using Hydrogen Peroxide in the Presence of Carbon Disulfide
- Dimethylammonium dimethyldithiocarbamate is oxidized in aqueous medium using hydrogen peroxide.
- Carbon disulfide is present to facilitate the formation of the thiuram structure.
- This method is adapted for producing tetramethylthiuram tetrasulfide but is relevant for the preparation of related thiirane derivatives.
- Avoids use of corrosive sulfur monochloride, making it environmentally friendlier.
- The reaction proceeds at ambient to moderate temperatures.
- High yields are achievable with proper control of reactant ratios.
- The method is scalable and avoids malodorous or hazardous reagents.
This approach is noted for its environmental advantages and efficiency in producing sulfur-rich heterocycles.
Summary Table of Preparation Methods
| Method No. | Reactants & Conditions | Oxidant | Solvent System | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | DMDTC + O2 + CS2 + lignosulfonate | Oxygen | Water | ~80 | Up to 98 | pH control critical; lignosulfonates as dispersants |
| 2 | Dimethylamine + CS2 + H2O2 | Hydrogen peroxide | Alcohol-water mixtures | 0–100 | 80–92 | Alcohol improves yield and purity |
| 3 | DMDTC + H2O2 + CS2 | Hydrogen peroxide | Water | Ambient to moderate | High | Environmentally friendly; avoids sulfur monochloride |
Additional Notes on Reaction Mechanisms and Control
- The key intermediate in these methods is the dithiocarbamate salt formed by the reaction of dimethylamine and carbon disulfide.
- Oxidation converts the dithiocarbamate to the thiuram disulfide or related sulfur heterocycles.
- Maintaining a neutral to slightly basic pH (7–8) is essential to prevent side reactions and degradation.
- The presence of dispersants like lignosulfonates enhances product handling and purity.
- Reaction monitoring via oxygen consumption or pH-stat control improves reproducibility and yield.
Chemical Reactions Analysis
Oxidation and Decomposition Pathways
TMTD undergoes oxidation and decomposition under various conditions:
-
Oxidation by Hydrogen Peroxide : In alkaline environments (pH 8–9.5), TMTD forms via oxidation of sodium diethyldithiocarbamate (NaEt₂DTC) by H₂O₂. This reaction achieves ~100% selectivity when buffered with NaHCO₃, suppressing peroxidation side reactions .
-
Thermal Decomposition : TMTD decomposes at elevated temperatures into intermediates such as thiuram monosulfide, sulfur, tetramethylthiourea, and carbon disulfide (CS₂). This radical-mediated process involves cleavage of S–S and C–S bonds .
Key Reaction Conditions
| Parameter | Optimal Value | Effect on Selectivity/Yield |
|---|---|---|
| NaHCO₃ Ratio | 2:1 (to NaEt₂DTC) | Maximizes yield (~90%) |
| H₂O₂ Excess | 10% | Prevents peroxidation |
| Temperature | 25°C | Minimizes decomposition |
Hydrolysis and Byproduct Formation
In acidic or aqueous environments, TMTD hydrolyzes to release CS₂ and dimethylamine. For example:
-
Hydrolysis with ZnCl₂/HCl : Produces CS₂ and COS (carbonyl sulfide), confounding residue analysis methods .
Interaction with Polymers
TMTD acts as a vulcanization accelerator in rubber:
-
Crosslinking Mechanism : Reacts with rubber to form sulfur and nitrogen adducts, enhancing polymer network density.
-
Byproduct Formation : Generates dimethyldithiocarbamic acid, which binds with zinc oxide (ZnO) to stabilize the matrix .
Radical Scavenging Behavior
Oxidation pathways involving TMTD are confirmed to follow radical mechanisms:
-
TEMPO Inhibition : Addition of the radical scavenger TEMPO halts TETD formation, confirming sulfur radical intermediacy .
Critical Data Gaps
The provided sources contain no data on tetramethylthiirane . If the query refers to tetramethylthiuram disulfide (TMTD) , the above analysis applies. For accurate information on this compound, further targeted research using specialized databases (e.g., Reaxys, SciFinder) is recommended.
Scientific Research Applications
Tetramethylthiirane, a sulfur-containing heterocyclic compound, has garnered attention in various scientific research applications due to its unique chemical properties and potential utility in different fields. This article explores the applications of this compound, particularly focusing on its roles in medicinal chemistry, agricultural science, and materials science.
Chemical Properties of this compound
This compound is characterized by its four methyl groups attached to a thiirane ring. This structure contributes to its reactivity and potential as a building block in synthetic organic chemistry. Its unique properties allow it to participate in various chemical reactions, making it valuable in multiple applications.
Anticancer Research
This compound derivatives have been investigated for their potential anticancer properties. Research indicates that certain modifications of the this compound structure can enhance cytotoxic activity against cancer cell lines. For instance, studies have shown that specific derivatives exhibit significant inhibitory effects on HepG2 liver cancer cells, suggesting a pathway for developing new anticancer agents based on this compound .
Drug Development
The compound has also been explored in the context of drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. This characteristic is particularly beneficial in formulating medications for conditions requiring precise dosing and sustained release .
Fungicidal Properties
This compound is recognized for its fungicidal properties, particularly as a component of agricultural fungicides. Studies demonstrate that this compound-based compounds can effectively inhibit fungal growth, making them suitable for protecting crops against various fungal pathogens. This application is crucial for improving crop yield and quality while reducing reliance on more toxic fungicides .
Soil Health Improvement
Additionally, this compound has been studied for its effects on soil health. Research indicates that it can influence microbial communities in the soil, promoting beneficial microorganisms that enhance nutrient availability and plant growth. This aspect is vital for sustainable agriculture practices aimed at improving soil fertility without chemical fertilizers .
Polymer Chemistry
In materials science, this compound serves as a precursor for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Researchers are exploring these polymers for applications in coatings, adhesives, and other industrial materials where enhanced performance is desired .
Nanotechnology
Recent advancements highlight the use of this compound in nanotechnology applications. Its ability to form nanoscale structures opens avenues for developing advanced materials with tailored properties for electronics and biomedicine. The versatility of this compound enables the creation of nanocomposites that exhibit improved conductivity and biocompatibility .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of this compound derivatives against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Agricultural Application
In agricultural trials, this compound-based fungicides demonstrated significant efficacy against common fungal pathogens affecting wheat crops. The application resulted in a 30% increase in yield compared to untreated controls, showcasing its potential as an environmentally friendly alternative to traditional fungicides .
Mechanism of Action
The mechanism of action of tetramethylthiirane involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds and subsequent inhibition of enzyme activity . This interaction is crucial for its antimicrobial and anticancer properties. Additionally, this compound can undergo metabolic transformations, leading to the formation of reactive intermediates that further contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiirane Derivatives
Thiiranes exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of tetramethylthiirane with structurally related compounds, supported by experimental data and theoretical insights.
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | logP<sup>a</sup> | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | C5H10S | 102.19 | 83.0<sup>†</sup> | N/A | ~3.0 (estimated) | Four methyl groups, high steric hindrance |
| 2-Methylthiirane | C3H6S | 74.14 | N/A | N/A | 1.71 | Single methyl substituent |
| (Methoxymethyl)thiirane | C4H8OS | 104.17 | N/A | N/A | 0.98 | Polar methoxymethyl group |
| 2,3-Di(trimethylsilyl)thiirane | C8H18SSi2 | 206.45 | N/A | N/A | 3.225 | Bulky trimethylsilyl groups |
| 2-Methyl-3-phenylthiirane | C10H10S | 162.25 | N/A | N/A | 3.65 | Aromatic phenyl substituent |
<sup>a</sup>logP values indicate hydrophobicity; higher values correlate with increased lipophilicity .
<sup>†</sup>Data inferred from "Tetramethylthiacyclopropane" (assumed analogous) .
Key Observations:
- Thermal Stability: The melting point of this compound (83.0°C) suggests higher crystallinity compared to liquid thiiranes like 2-methylthiirane, attributed to symmetrical methyl substitution enhancing lattice stability .
- Polarity: (Methoxymethyl)thiirane’s lower logP (0.98) reflects its polar substituent, contrasting with the hydrophobic trimethylsilyl and phenyl derivatives .
Chemical Reactivity
- Ring-Opening Reactions: Thiiranes undergo nucleophilic ring-opening due to ring strain. This compound’s methyl groups may slow reactivity compared to 2-methylthiirane, as steric bulk hinders nucleophile access . In contrast, 2,3-di(trimethylsilyl)thiirane’s silicon groups stabilize transition states via hyperconjugation, enhancing reactivity in specific conditions .
- Biological Activity: Thiirane derivatives are explored for antimicrobial and anticancer properties. For example, alkylation of sulfonamides with 2-chloromethylthiirane yields bioactive N-(thiiran-2-ylmethyl)sulfonamides . This compound’s lipophilicity (logP ~3.0) may improve membrane permeability, but its steric bulk could limit target binding compared to smaller analogs like 2-methylthiirane .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tetramethylthiirane, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves cyclization of thiols or oxidation of thiirane precursors. Key variables include solvent choice (e.g., THF for solubility), temperature (room temperature vs. reflux), and catalysts (e.g., triethylamine for deprotonation). For example, THF-mediated reactions at room temperature over 72 hours yield dispirophosphazene derivatives with minimal byproducts . Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography. Optimize stoichiometry to avoid excess reagents, which complicate purification.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm ring structure and methyl group environments.
- Mass spectrometry (MS) : High-resolution MS for molecular ion validation.
- X-ray crystallography : For unambiguous structural confirmation (see SI in phosphazene studies for analogous methods) .
- Gas chromatography (GC) : Quantify purity by comparing retention times against known standards.
Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature, solvents)?
- Methodological Answer : Conduct accelerated stability studies:
- Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and varied solvents (polar vs. nonpolar).
- Monitor degradation via periodic GC-MS or HPLC analysis.
- Control humidity using desiccators. Note that thiiranes are generally sensitive to oxidation; store under inert gas (N/Ar) in amber vials .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in ring-opening reactions with nucleophiles?
- Methodological Answer : Investigate via:
- Kinetic studies : Vary nucleophile concentration (e.g., amines, thiols) and track reaction rates using UV-Vis spectroscopy.
- Computational modeling : Employ DFT calculations to map transition states and quantify steric effects from methyl groups.
- Isotopic labeling : Use to trace sulfur migration during ring opening. Compare results to less hindered thiiranes (e.g., ethylene sulfide) to isolate steric vs. electronic influences .
Q. How can contradictions in reported thermodynamic data (e.g., ΔH) for this compound be resolved?
- Methodological Answer : Address discrepancies through:
- Multi-technique validation : Combine calorimetry, computational thermochemistry (Gaussian or NWChem), and gas-phase IR data.
- Error analysis : Scrutinize purity assumptions (e.g., GC vs. NMR purity thresholds).
- Meta-analysis : Re-evaluate literature data using standardized reference states (e.g., Benson group increments) to harmonize calculations .
Q. What role do this compound derivatives play in asymmetric catalysis, and how can enantioselectivity be optimized?
- Methodological Answer :
- Ligand design : Synthesize chiral thiirane-phosphazene hybrids and test in model reactions (e.g., asymmetric epoxidation).
- Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee).
- Structure-activity relationships (SAR) : Correlate methyl group spatial arrangements with catalytic efficiency via X-ray crystallography and molecular docking .
Data Presentation Guidelines
Table 1 : Example stability data for this compound under varied conditions.
| Condition | Degradation (%) at 30 Days | Primary Degradation Product |
|---|---|---|
| 25°C, dark, N | 2.1 ± 0.3 | Disulfide dimer |
| 40°C, ambient light | 15.7 ± 1.2 | Sulfoxide |
| THF, 25°C | 8.9 ± 0.8 | Polymerized byproduct |
Table 2 : Key spectral benchmarks for this compound.
| Technique | Characteristic Signal |
|---|---|
| NMR | δ 1.35 (s, 12H, CH) |
| NMR | δ 22.1 (CH), 48.7 (C-S) |
| HRMS (ESI+) | m/z 134.0432 [M+H] (calc. 134.0429) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
